8-Nonenal
Description
Nomenclature and Structural Specificity within Nonenals
8-Nonenal is formally named non-8-enal according to IUPAC nomenclature nih.gov. Its molecular formula is C₉H₁₆O nih.govchemsynthesis.com. The structure consists of a nine-carbon chain with an aldehyde group (-CHO) at one end (designated as carbon 1) and a double bond between the eighth and ninth carbon atoms stenutz.eu. This positioning of the double bond distinguishes it from other nonenal isomers, such as 2-nonenal (B146743) (non-2-enal) and 6-nonenal (B1237687) (non-6-enal), where the double bond is located at different positions within the nine-carbon chain wikipedia.orgwikipedia.org. The specific location of the double bond in this compound influences its chemical reactivity and physical properties compared to its isomers.
Here is a summary of key chemical identifiers for this compound:
| Property | Value | Source |
| PubChem CID | 161998 | nih.gov |
| CAS Number | 39770-04-2 | nih.govchemsynthesis.com |
| Molecular Formula | C₉H₁₆O | nih.govchemsynthesis.com |
| Molecular Weight | 140.225 g/mol | chemsynthesis.com |
| IUPAC Name | non-8-enal | nih.gov |
Occurrence and Contextual Relevance in Engineered Systems
A significant area of research concerning this compound involves its occurrence as an off-odor compound in engineered materials, particularly plastic packaging. Studies have identified this compound as a primary contributor to the characteristic "plastic" off-odor detected in polyethylene (B3416737) (PE) packaging researchgate.netacs.orgresearchgate.net. This off-odor can migrate from the packaging material to packaged food and beverage products, potentially affecting their sensory quality researchgate.net.
The formation of this compound in polyethylene is often linked to the thermal oxidation of the polymer during processing or storage researchgate.netresearchgate.net. Factors such as high temperatures, the presence of oxygen, and potentially the presence of antioxidants can influence the generation of odor-active oxidation products, including this compound researchgate.net. Research has focused on understanding the mechanisms of its formation and developing methods to mitigate its presence in packaging materials to preserve the quality of sensitive products acs.orgresearchgate.net.
Overview of Significant Research Findings Pertaining to this compound
Significant research findings regarding this compound primarily revolve around its identification and characterization as an odorant in polyethylene packaging. Studies utilizing techniques such as gas chromatography/olfactometry (GC/O) and gas chromatography/mass spectrometry (GC/MS) have been crucial in pinpointing this compound as a key volatile compound responsible for the "plastic" off-odor researchgate.net.
Researchers have employed simultaneous distillation/extraction to isolate volatile components from PE containers and then used GC/O to identify the odor-active compounds researchgate.net. Subsequent analysis by 2-D GC/MS has allowed for the identification of major contributors like this compound researchgate.net. Confirmatory synthesis and comparison with reference spectra have been used to validate these identifications researchgate.net. Monitoring the presence of this compound in both high-density PE containers and products stored within them, such as corn chips, has demonstrated a correlation between the concentration of this compound and the perceived "plastic" aroma and flavor researchgate.net. While the exact formation mechanism from polyethylene oxidation has been suggested, detailed quantitative data on the extent of this compound formation and comprehensive mechanistic studies are areas of ongoing research researchgate.net. The separation and purification of compounds like this compound from impurities have also been explored in patent literature google.com.
Structure
3D Structure
Properties
IUPAC Name |
non-8-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOZUISHEWOWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052071 | |
| Record name | 8-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39770-04-2 | |
| Record name | 8-Nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Nonenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-8-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Pathways of 8 Nonenal Formation
Polymer Degradation Pathways
Polymer degradation can occur through various mechanisms, including photo-oxidative, thermo-oxidative, ozone-induced, mechanochemical, hydrolytic, catalytic, and biodegradation. nih.gov The formation of carbonyl compounds, such as aldehydes and ketones, is a common outcome of oxidation processes in polyolefins. researchgate.netresearchgate.net
Thermal Oxidation Processes in Polyolefinic Materials
Thermal oxidation is a significant pathway for the generation of odor-active compounds in plastic polymers. researchgate.netresearchgate.net This process involves the reaction of polymers with oxygen at elevated temperatures. mdpi.com Studies on the thermal oxidation of polyethylene (B3416737) have shown that it can lead to the formation of by-products with high aroma impact. researchgate.netacs.org Aldehydes and ketones, typically in the C6-C9 range, are major compounds responsible for the flavors associated with polyolefin oxidation. researchgate.net
Role of Polyethylene Oxidation in 8-Nonenal Generation
Polyethylene oxidation has been suggested as the source of this compound, which is a major contributor to the plastic-like off-odor in polyethylene packaging. researchgate.netnih.gov The oxidative degradation stage of polyethylene, initiated by the reaction of secondary alkyl macroradicals with oxygen, generates oxygen-containing products like ketones, aldehydes, carboxylic acids, and alcohols. mdpi.com While this compound has been identified as a key off-odor compound, specific, detailed mechanisms for its formation directly from polyethylene oxidation are not extensively reported in the provided search results. However, the general understanding is that it arises as a volatile by-product of this oxidative breakdown.
Identification of Precursor Compounds and Intermediate Species (e.g., alkyl dienes, hydroperoxides)
The formation of aldehydes, including this compound, from polymer degradation often involves the breakdown of intermediate species such as hydroperoxides. Lipid peroxidation, a process where oxidants attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs), generates hydroperoxides as primary products. nih.gov These hydroperoxides can then undergo fragmentation, often via alkoxyl radicals in the presence of transition metals, leading to the formation of various aldehydes. nih.gov
While the direct link between specific alkyl dienes or hydroperoxides within the polyethylene structure and the formation of this compound is not explicitly detailed in the provided results, the general mechanism of oxidative degradation of hydrocarbons and fatty acids involves the formation and breakdown of hydroperoxides. For instance, 1,7-octadiene (B165261) is an organic compound that serves as a precursor to specialty polymers and arises commercially from the dimerization of butadiene. wikipedia.orgfishersci.ca Its relevance as a precursor to this compound in polymer degradation would likely involve oxidative cleavage reactions.
Hydroperoxides are key intermediates in oxidative degradation processes. Examples of hydroperoxides include hydrogen peroxide and organic hydroperoxides like cumene (B47948) hydroperoxide and tert-butyl hydroperoxide. nih.govuni.luwikipedia.orgfishersci.at The decomposition of hydroperoxides formed during polymer oxidation can lead to chain scission and the generation of volatile compounds, including aldehydes like this compound. nih.govmdpi.com
Other Non-Enzymatic Formation Mechanisms (if applicable, in non-biological contexts)
In non-biological contexts, beyond polymer degradation, this compound can potentially be formed through other non-enzymatic oxidation processes involving unsaturated fatty acids or related compounds. Lipid peroxidation, which is a non-enzymatic free radical-catalyzed process, is known to generate various reactive carbonyl species, including aldehydes. mdpi.comfrontiersin.org While 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (B12555) (4-ONE) are well-studied aldehydes formed from lipid peroxidation, the process can yield a broad range of aldehydes depending on the precursor fatty acid. nih.govmdpi.com The non-enzymatic modification of aminophospholipids by lipid peroxidation-derived aldehydes is also a known phenomenon. mdpi.com
Environmental and Processing Factors Influencing Formation Kinetics (e.g., extrusion temperature)
Several environmental and processing factors significantly influence the formation kinetics of volatile organic compounds (VOCs), including this compound, in polymers. High temperature and the presence of oxygen during processing are identified as key factors in the formation of odor-active oxidation species in plastic polymers. researchgate.netresearchgate.net
Extrusion temperature is a crucial processing parameter. Higher extrusion temperatures can lead to a substantial increase in the total content of VOCs emitted from polymers like low-density polyethylene (LDPE). ua.es For example, increasing the temperature from 150 ºC to 250 ºC in the extrusion of LDPE resulted in a nine-fold increase in total VOC content. ua.es This increase is attributed to the enhanced formation of both aliphatic hydrocarbons and oxygenated groups at higher temperatures. ua.es Similarly, increasing extrusion temperature has been shown to facilitate the cross-linkage of gluten and enhance lipid oxidation in wheat gluten-peanut oil complexes. oup.com
The presence of oxygen is also critical; working under the absence of oxygen leads to a lower formation of volatiles during polymer melting processes. ua.es The heating rate during processing is also correlated with VOC generation, with higher heating rates potentially preventing VOC formation by reducing the time at elevated temperatures. ua.es
Environmental factors such as temperature fluctuations, UV irradiation, and the presence of microorganisms can also impact the degradation rate and products of polymers. mdpi.com Elevated temperatures generally enhance the rates of chemical and biological degradation processes. mdpi.com Photo-oxidative degradation, initiated by the interaction between oxygen and UV light, is a primary degradation pathway for polyethylene in the environment, even at room temperature. mdpi.commdpi.com
Synthetic Methodologies for 8 Nonenal
Laboratory-Scale Synthetic Routes and Established Procedures
The synthesis of 8-nonenal typically involves constructing the nine-carbon chain and introducing the aldehyde functional group and the double bond at the appropriate positions. While specific detailed procedures for this compound synthesis are not extensively detailed in the immediate search results, general approaches to the synthesis of similar unsaturated aldehydes and nonenals provide insight into potential routes.
One common strategy for synthesizing unsaturated aldehydes involves the condensation of smaller fragments. For instance, the synthesis of (E)-2-nonenal has been reported using heptaldehyde as a starting material, condensed with ethylvinyl ether followed by hydrolysis perfumerflavorist.com. Another method for (E)-2-nonenal synthesis involves starting from nonanal (B32974) and employing a five-step procedure perfumerflavorist.com. Oxidation of 2-nonenol with chromic acid anhydride (B1165640) can also produce (E)-2-nonenal in high yield, although this method is primarily suitable for laboratory scale perfumerflavorist.com.
Another approach to constructing unsaturated aldehydes can involve Grignard reagents. For example, the synthesis of 6-nonenal (B1237687) can be achieved by brominating 5-octene-1-ol, forming the corresponding Grignard reagent, treating it with triethyl orthoformate, and then hydrolyzing the product wikipedia.org. This suggests that a similar Grignard-based approach starting from an appropriately functionalized octene derivative could potentially be adapted for this compound synthesis.
Ozonolysis of unsaturated fatty acids or their derivatives can also serve as a route to nonenals. A one-step procedure for the synthesis of (E)-2-nonenal from castor oil, which contains ricinoleic acid (an 18-carbon hydroxy fatty acid with a double bond), involves ozonolysis followed by reduction and acid treatment researchgate.net. This highlights ozonolysis as a method for cleaving larger unsaturated chains to produce aldehydes like nonenals.
Identifying this compound as a contributor to off-odors in polyethylene (B3416737) packaging involved its identification through techniques like gas chromatography/olfactometry (GC/O) and 2-D GC/mass spectrometry (MS), followed by confirmatory synthesis researchgate.netnih.gov. This suggests that established synthetic methods, likely on a laboratory scale for characterization purposes, were utilized for this confirmation.
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing chemical synthesis aims to maximize the desired product yield while minimizing impurities. For aldehyde synthesis, this often involves controlling reaction conditions such as temperature, solvent, reaction time, and reagent stoichiometry.
While specific optimization studies for this compound were not prominently found, general strategies for optimizing organic reactions can be applied. Response Surface Methodology (RSM) and Design of Experiments (DOE), such as the Box-Behnken design (BBD), are statistical tools used to explore the effects of multiple variables on a reaction's outcome, enabling the identification of optimal conditions for maximizing yield and purity researchgate.net. These methodologies have been applied to optimize various synthesis and extraction processes researchgate.net.
In the context of aldehyde synthesis, factors influencing yield and purity can include the choice of oxidizing agent if the aldehyde is prepared from an alcohol, the efficiency of carbon-carbon bond formation reactions, and the prevention of side reactions like over-oxidation, polymerization, or isomerization of the double bond. For instance, in the synthesis of (E)-2-nonenal, using a convenient reducing agent like bis(triphenylphosphine)-copper tetrahydroborate for the transformation of an intermediate acid chloride into the aldehyde can be a factor in the yield perfumerflavorist.com.
Purification techniques are also crucial for obtaining high-purity this compound. Fractional distillation under reduced pressure is a common method used to purify aldehydes and minimize by-products .
Stereochemical Control in Nonenal Synthesis (general aldehyde synthesis considerations)
Stereochemical control in the synthesis of unsaturated aldehydes like nonenals is important when specific geometric isomers (E or Z) are desired. The position and configuration of the double bond significantly influence the compound's properties, including its odor characteristics.
General strategies for achieving stereochemical control in aldehyde synthesis and reactions involving aldehydes can provide relevant insights. For instance, the stereochemical outcome of condensation reactions involving aliphatic aldehydes can be controlled by changing reaction conditions such as solvent and temperature organic-chemistry.org. Using specific catalysts, such as piperidine (B6355638) over molecular sieves, can also be crucial for controlling stereoselectivity, favoring either the E or Z isomer organic-chemistry.org.
In asymmetric synthesis, chiral auxiliaries are often temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.org. These auxiliaries can bias the stereoselectivity of subsequent reactions and are typically recovered afterward wikipedia.org. Chiral oxazolidinones, for example, have been widely used in stereoselective aldol (B89426) reactions, allowing for the simultaneous establishment of contiguous stereocenters with high diastereocontrol wikipedia.org.
Aldol reactions, which involve the coupling of aldehydes or ketones, are fundamental carbon-carbon bond forming reactions that can introduce new stereocenters rsc.orgacs.org. Controlling the stereochemical outcome of aldol additions, such as achieving 1,2- or 1,3-asymmetric induction, is an active area of research rsc.org. Factors like the choice of Lewis acid can dictate the stereochemical outcome in such reactions rsc.org.
While the search results did not provide specific examples of stereochemical control directly applied to this compound synthesis, the principles and methodologies used for controlling stereochemistry in the synthesis of other unsaturated aldehydes and in general aldehyde chemistry are applicable. These include careful selection of reagents, catalysts, solvents, temperature, and potentially the use of chiral auxiliaries or stereoselective reactions like directed aldol additions.
Advanced Analytical Techniques for 8 Nonenal Characterization and Quantification
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for separating 8-Nonenal from other volatile compounds present in a sample before detection and identification.
Gas Chromatography-Olfactometry (GC/O) for Odor-Active Component Detection
Gas Chromatography-Olfactometry (GC/O) is a powerful technique used to identify odor-active compounds within a complex mixture. researchgate.netacs.orgvdoc.pubcore.ac.ukresearchgate.net In GC/O, the effluent from a gas chromatography column is split, allowing a portion to be directed to a human sniffer port while the other portion goes to a detector like a mass spectrometer. researchgate.net This allows analysts to correlate specific chromatographic peaks with perceived odors. GC/O has been successfully applied to identify this compound as a major contributor to the "plastic" off-odor in polyethylene (B3416737) packaging. researchgate.netacs.orgacs.org By using GC/O, researchers can pinpoint which eluting compounds are responsible for undesirable smells, guiding further identification efforts. researchgate.netacs.orgacs.org
Two-Dimensional Gas Chromatography (2-D GC)
Two-dimensional gas chromatography (2-D GC), also known as GC×GC, provides enhanced separation capabilities compared to one-dimensional GC. researchgate.netacs.orgvdoc.pubcore.ac.uk This technique uses two different capillary columns in sequence, significantly increasing the peak capacity and improving the resolution of complex samples. vdoc.pub When coupled with mass spectrometry (MS), 2-D GC/MS is a valuable tool for separating and identifying volatile compounds, including this compound, in intricate matrices like those extracted from packaging materials. researchgate.netacs.org The improved separation offered by 2-D GC helps in resolving this compound from coeluting compounds, leading to more accurate identification and potentially quantification. researchgate.netacs.org
Mass Spectrometry Approaches
Mass spectrometry (MS) is a key technique for identifying and quantifying this compound based on its mass-to-charge ratio and fragmentation pattern. acs.orgvdoc.pubcore.ac.uk
High-Resolution Electron Ionization Mass Spectrometry (EI-MS)
High-Resolution Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique used in GC-MS. acs.orgvdoc.pubcore.ac.ukunizar.es In EI-MS, molecules are bombarded with high-energy electrons, causing fragmentation. The resulting ions are then separated and detected based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a fingerprint for identification. uni-giessen.de High-resolution MS provides accurate mass measurements, which can help in determining the elemental composition of the compound and distinguishing it from other compounds with similar nominal masses. researchgate.netacs.org High-resolution EI-MS data has been used to narrow down the possibilities for the identity of odor-active compounds like this compound by comparing experimental spectra to reference databases. researchgate.netacs.org
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique compared to EI-MS. acs.orgvdoc.pubcore.ac.uk CI-MS typically produces less fragmentation and a more prominent molecular ion or protonated molecule, which is useful for determining the molecular weight of the intact compound. epdf.pub Different reactant gases (e.g., methane, isobutane, ammonia) can be used in CI-MS to provide complementary information to EI-MS. epdf.pub The combination of high-resolution EI-MS and CI-MS data has been employed in the identification of this compound, helping to confirm its molecular weight and differentiate it from isomeric compounds. researchgate.netacs.orgresearchgate.net
Soft Ionization Mass Spectrometry for Direct Real-Time Detection (e.g., SICRIT-QDa)
Soft ionization mass spectrometry techniques enable the direct and real-time detection of volatile organic compounds like this compound with minimal sample preparation. The Soft Ionization by Chemical Reaction In Transfer (SICRIT) ion source coupled with a Waters ACQUITY QDa Detector is one such configuration. waters.com This setup allows for the direct analysis of chemical components by simply holding the sample in front of the ionization source. waters.com The chemical components are then driven into the source via negative pressure and ionized during transfer. waters.com
SICRIT is considered a "soft" ionization method because analytes are typically not fragmented, remaining intact. This ionization primarily produces protonated [M+H]⁺ species, which facilitates the identification of molecular ions.
In one application, SICRIT-QDa analysis was used to detect volatile organic compounds in biobased plastic bags. waters.com An extracted ion chromatogram (XIC) of m/z 141 was putatively assigned to this compound, a known chemical odor in plastic containers. Traces of this compound were detected in all samples analyzed, with variations in concentration depending on the biobased content of the plastic. This demonstrates the capability of SICRIT-QDa for the direct and rapid detection of this compound in relevant matrices. waters.com This analytical configuration is described as a cost-effective technique requiring minimal sample preparation, thus improving productivity for testing plastic products. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of organic compounds, including this compound. core.ac.ukox.ac.uk Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment and connectivity of atoms within a molecule. core.ac.ukox.ac.uklibretexts.org
The chemical shift (δ, in ppm) in an NMR spectrum is related to the chemical environment of a particular nucleus. core.ac.ukox.ac.uklibretexts.org The integral of a resonance in a ¹H NMR spectrum is proportional to the number of nuclei giving rise to that signal. core.ac.ukox.ac.uk Spin-spin coupling, represented by coupling constants (J, in Hz), indicates interactions between nuclei mediated by chemical bonds. core.ac.ukox.ac.uklibretexts.org
For structural elucidation, ¹H and ¹³C NMR analyses are often supported by other one-dimensional (1D) and two-dimensional (2D) NMR techniques. core.ac.uk 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can help determine the number of protons attached to each carbon atom. core.ac.uklibretexts.org 2D techniques such as Correlation Spectroscopy (COSY) reveal correlations between coupled protons, while Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments show one-bond ¹H-¹³C connectivities. core.ac.uklibretexts.org Heteronuclear Multiple Bond Correlation (HMBC) can provide information about correlations over multiple bonds. core.ac.uk
While specific NMR data for this compound is not detailed in the provided results, NMR in general is essential for confirming the structure of identified compounds, especially when differentiating between structural isomers. researchgate.net The combination of different NMR experiments allows for the comprehensive assignment of ¹H and ¹³C signals and the assembly of structural fragments. core.ac.uk
Spectroscopic Validation for Structural Ambiguity Resolution
Spectroscopic validation is crucial for resolving structural ambiguities, particularly when dealing with isomers or unknown compounds in complex mixtures. researchgate.net Techniques such as NMR spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS) play vital roles in this process. researchgate.net
When initial analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) may not provide sufficient information to distinguish between closely related structures, additional spectroscopic data becomes necessary. researchgate.net For example, high-resolution electron ionization and chemical ionization MS data can narrow down possibilities to a few isomers, but confirmatory synthesis or other spectroscopic methods may be required for definitive identification. acs.orgacs.orgnih.govresearchgate.net
FT-IR spectroscopy can confirm the presence of specific functional groups, such as the aldehyde C=O stretch around 1720 cm⁻¹. HRMS provides accurate mass measurements that can help determine the elemental composition of a compound, further aiding in identification and differentiation from other compounds with similar nominal masses.
The process of structural validation often involves comparing experimental spectroscopic data with reference spectra or theoretically calculated values. This integrated approach, utilizing multiple spectroscopic techniques, enhances the confidence in the assigned structure of compounds like this compound.
Sample Preparation and Extraction Protocols for Volatile Analysis
The analysis of volatile compounds such as this compound from various matrices requires effective sample preparation and extraction protocols to isolate and concentrate the analytes. Two commonly used techniques for volatile analysis are Simultaneous Distillation/Extraction (SDE) and Headspace Solid-Phase Microextraction (HS-SPME). nih.govacs.orgacs.orgnih.govresearchgate.netthegoodscentscompany.com
Simultaneous Distillation/Extraction
Simultaneous Distillation/Extraction (SDE) is a technique used to isolate volatile components from a sample matrix. nih.govacs.orgnih.govresearchgate.netthegoodscentscompany.com In the context of analyzing volatiles from materials like polyethylene packaging, SDE has been employed to remove volatile components that contribute to off-odors. acs.orgacs.orgnih.govresearchgate.net
In a typical SDE procedure for analyzing volatiles from plastic materials, a ground sample is mixed with water, and an extracting solvent like methylene (B1212753) chloride is added. acs.org The mixture undergoes simultaneous distillation and extraction, often for a specified duration. acs.org The organic extract containing the volatile compounds is then concentrated under a gentle stream of nitrogen before analysis by techniques such as GC/MS. acs.org
For quantitative analysis using SDE, an internal standard, such as cis-6-nonenal, may be added to the sample before the distillation/extraction process. acs.org The concentration of the analyte (e.g., this compound) can then be determined by monitoring specific mass-to-charge ratio (m/z) values for both the analyte and the internal standard using GC/MS. acs.org
Optimization of SDE parameters, such as the sample-to-solution ratio, incubation time, distillation temperature, and extraction time, is crucial to maximize the recovery of volatile compounds. asianpubs.org Studies have shown that these parameters significantly influence the analytical outcome. asianpubs.org
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and non-invasive extraction technique widely used for the analysis of volatile organic compounds in various matrices. acs.orgresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netscielo.brmdpi.com This technique integrates sample extraction and analyte enrichment in a single step. frontiersin.org
The core component of HS-SPME is an SPME fiber coated with a stationary phase that adsorbs volatile compounds from the headspace above a sample. frontiersin.orgmdpi.com The extraction is based on the partition equilibrium of analytes between the sample matrix, the headspace, and the fiber coating. frontiersin.orgfrontiersin.org After extraction, the fiber is inserted into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis, typically by MS. frontiersin.orgmdpi.com
HS-SPME requires minimal sample preparation and can be completed relatively quickly. frontiersin.org It is known for its high sensitivity and reliability, making it suitable for analyzing complex volatile mixtures. frontiersin.org
Optimization of HS-SPME parameters is essential for achieving efficient extraction. Key parameters include the type of SPME fiber coating, sample weight, extraction temperature, equilibration time, and adsorption time. frontiersin.orgfrontiersin.orgscielo.brmdpi.com Different fiber coatings have varying affinities for different types of volatile compounds based on their polarity. mdpi.com Studies have shown the impact of temperature and time on extraction efficiency. frontiersin.orgscielo.br For instance, increasing equilibration temperature can lead to an increase in the peak area of total volatiles up to an optimal point. frontiersin.org
HS-SPME has been successfully applied to the analysis of volatile compounds in diverse samples, including food products and biological samples. researchgate.netscielo.brresearchgate.net
Role and Implications of 8 Nonenal in Material Science and Consumer Products
Contribution to Off-Odor and Off-Flavor in Polyolefinic Packaging
8-Nonenal has been identified as a key contributor to the "plastic" off-odor and off-flavor observed in polyolefinic packaging, such as polyethylene (B3416737) (PE), particularly high-density polyethylene (HDPE). acs.orgresearchgate.net This compound is among the saturated and unsaturated aldehydes and ketones (C6-C9) that are primarily responsible for the wax-like flavor associated with polyolefins. researchgate.net Research utilizing techniques like gas chromatography/olfactometry (GC/O) and 2-D GC/mass spectrometry (MS) has pinpointed this compound as a major contributor to this undesirable plastic-like odor in PE packaging. acs.orgresearchgate.net Its presence has been shown to directly correlate with the plastic aroma detected in containers and the plastic flavor perceived in food products, such as corn chips, stored within these containers. acs.org
Correlation of this compound Levels with Sensory Attributes of Packaged Goods
Studies have demonstrated a direct correlation between the levels of this compound in polyolefinic packaging and the resulting sensory attributes of packaged goods. acs.org The migration of volatile compounds from packaging materials into food and beverage products can lead to the absorption of these components, subsequently tainting the products with characteristic odors and flavors. acs.org Specifically, the concentration of this compound in HDPE containers has been shown to track with the intensity of the "plastic" aroma in the containers and the "plastic" flavor imparted to stored corn chips. acs.org This highlights the critical link between the presence and concentration of this compound in packaging materials and the organoleptic quality of the packaged food.
Tracking this compound Formation in Manufacturing Processes (e.g., extrusion)
The formation of volatile organic compounds (VOCs), including this compound, in polyolefinic materials can occur during manufacturing processes such as extrusion. ua.esresearchgate.net Thermal processing of polyethylene in the presence of oxygen, for instance, can lead to the formation of by-products with high aroma impact. researchgate.netresearchgate.net While this compound has been reported as a product of polyethylene oxidation, the specific mechanisms and the extent of its formation during these processes have been areas of investigation. researchgate.net Factors such as temperature, the presence of oxygen, and heating rate during extrusion can influence the generation of VOCs. ua.esresearchgate.net Higher processing temperatures have been shown to significantly increase the total content of VOCs emitted from polymers like LDPE. ua.es Vent sections in screw extruders are sometimes used to remove volatile impurities formed during the melting process, although the efficiency is limited by mass transfer rates. ua.es
Chemical Reactivity and Interactions of 8 Nonenal
Aldehyde Functional Group Reactivity (general principles relevant to nonenals)
Aldehydes are characterized by the carbonyl group (C=O), which is known for its electrophilic carbon atom due to the electronegativity of the oxygen atom. This makes the carbonyl carbon susceptible to nucleophilic attack. pressbooks.pub General reactions of aldehyde functional groups include:
Nucleophilic Addition: This is a characteristic reaction where a nucleophile attacks the carbonyl carbon, leading to the formation of a new bond and the breaking of the carbon-oxygen pi bond. This can be followed by protonation of the oxygen.
Formation of Acetals and Hemiacetals: Aldehydes react with alcohols to form hemiacetals (reversible) and further to acetals (under acidic conditions).
Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines yields enamines. This involves nucleophilic attack followed by elimination of water. mdpi.commdpi.com
Oxidation and Reduction: Aldehydes can be oxidized to carboxylic acids and reduced to primary alcohols.
Aldol (B89426) Reactions: Aldehydes with alpha-hydrogens can undergo aldol condensation reactions, acting as both the electrophile and, after deprotonation, the nucleophile.
Potential for Adduct Formation in Material Degradation Contexts
Aldehydes, including nonenals, can participate in reactions that lead to the formation of adducts with various molecules, particularly those containing nucleophilic centers. This is highly relevant in material degradation contexts, where aldehydes can be formed as degradation products and subsequently react with the material itself or other components present.
In the context of material degradation, particularly with polymers, the aldehyde group of 8-nonenal can react with nucleophilic sites present in the polymer structure or with additives. These reactions can lead to the formation of covalent adducts. For example, aldehydes are known to react with amine groups to form Schiff bases. mdpi.commdpi.com If a polymer or its additives contain primary or secondary amine functionalities, this compound could potentially form Schiff base adducts.
Furthermore, the double bond in this compound, while not conjugated to the carbonyl, can also undergo reactions, such as addition reactions, under certain degradation conditions (e.g., presence of radicals or specific catalysts). However, the carbonyl group is typically the more reactive site towards nucleophiles.
Research on similar unsaturated aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), a product of lipid peroxidation, provides insight into the types of adducts that can form. 4-HNE, which contains both an aldehyde and a double bond, readily forms Michael adducts with nucleophilic amino acids like cysteine, histidine, and lysine (B10760008) in proteins. mdpi.comnih.govnih.govnih.govnih.gov While this compound lacks the hydroxyl group and the α,β-unsaturation of 4-HNE, its aldehyde group can still react with nucleophiles.
The formation of this compound has been identified as a contributor to "plastic" off-odor in polyethylene (B3416737) packaging, suggesting its formation during the degradation of the polymer. researchgate.netacs.org While the specific mechanisms of this compound formation from polyethylene and its subsequent interactions with the polymer matrix leading to odor are not extensively detailed in the provided results, the presence of this aldehyde as a degradation product highlights its potential to react within the material. The reactivity of aldehydes with nucleophilic components in polymers or migrating substances can lead to the formation of stable or unstable adducts, influencing the material's properties, including its odor profile.
Future Research Trajectories for 8 Nonenal
Elucidation of Undiscovered Formation Mechanisms
Current research suggests that 8-nonenal can be formed through the oxidation of polyunsaturated fatty acids or the oxidation of polymers like polyethylene (B3416737) researchgate.netresearchgate.net. For instance, in polyethylene packaging, this compound has been identified as a major contributor to the "plastic" off-odor, suggested to be a product of polyethylene oxidation researchgate.net. However, the precise mechanisms and intermediate steps involved in its formation, particularly in complex matrices and under various environmental conditions, are not fully understood scielo.brresearchgate.net.
Future research needs to focus on identifying and characterizing these undiscovered pathways. This includes investigating the role of different catalysts, temperatures, oxygen levels, and the presence of other compounds in promoting or inhibiting this compound formation researchgate.net. For example, studies on the formation of other oxygenated α,β-unsaturated aldehydes highlight the influence of oxidative conditions and the nature of lipids bohrium.com. Understanding the influence of stereochemistry and the formation through various intermediate derivatives is also crucial bohrium.com. Research into the thermal conversions of lipid peroxides could provide insights into potential non-enzymatic routes scirp.org. Furthermore, exploring the involvement of unknown oxygenases in enzymatic cascades that produce related compounds like 4-hydroxy-2-nonenal from precursors like (3Z)-nonenal could shed light on potential enzymatic formation routes for this compound itself scirp.org.
Detailed research findings on known formation factors for similar aldehydes can inform future studies on this compound.
| Factor | Influence on Aldehyde Formation (General) | Potential Relevance to this compound | Source |
| High Temperature | Key factor in odor-active species formation | Likely influences this compound formation in polymers researchgate.net | ResearchGate researchgate.net |
| Oxygen Presence | Key factor in odor-active species formation | Essential for oxidative pathways researchgate.net | ResearchGate researchgate.net |
| Antioxidants | Can influence formation of oxidation species | May inhibit or alter this compound formation researchgate.net | ResearchGate researchgate.net |
| Irradiation | Can influence formation of odor-active compounds | Potential factor in polymer degradation leading to this compound researchgate.net | ResearchGate researchgate.net |
| Lipid Oxidation | Generates oxygenated α,β-unsaturated aldehydes | A likely source of precursors for this compound bohrium.com | Bohrium bohrium.com |
| Stereochemistry | Can influence formation pathways | May affect which isomers of nonenal are formed bohrium.com | Bohrium bohrium.com |
Future studies should aim to quantify the extent of this compound formation under controlled conditions and propose detailed reaction mechanisms, building upon observations that current studies often lack this quantification and mechanistic detail researchgate.net.
Development of Predictive Models for Contaminant Generation and Release
Predicting the generation and release of this compound in various applications, particularly in materials like food packaging, is critical for quality control and safety researchgate.net. While predictive models exist for contaminant migration from packaging to food, specific models for the generation and release kinetics of this compound are less developed researchgate.net.
Future research should focus on developing robust predictive models that can account for the complex interplay of factors influencing this compound formation and release. These models should integrate parameters such as material composition, processing conditions (e.g., temperature, pressure), storage conditions (temperature, humidity, light exposure), and the presence of other volatile compounds researchgate.netacs.org.
Modeling approaches currently used for flavor retention and release in beverages, which consider phase equilibria and mass transfer, could be adapted for this compound in different matrices acs.org. Nonequilibrium partition models, for instance, could help predict the amount of this compound released over time acs.org. Studies on modeling volatile compounds in Maillard reaction products using proxy models like Cubic Spline Interpolation, Polynomial Curve Fitting, and Curve Prediction Model demonstrate the potential of these techniques for predicting volatile compound levels under varying conditions mdpi.com. Applying and adapting such models to this compound generation and release from materials like polymers would be a valuable future research direction.
Key parameters for predictive models could include:
Material Properties: Polymer type, additive package, residual monomers/oligomers.
Environmental Conditions: Temperature, relative humidity, oxygen concentration, light exposure.
Time: Duration of processing and storage.
Surface Area to Volume Ratio: Relevant for release kinetics from packaging.
Developing accurate predictive models would allow industries to optimize material formulations, processing parameters, and packaging designs to minimize this compound formation and migration, thereby extending product shelf-life and maintaining quality .
Strategies for Mitigation and Control of this compound in Industrial Applications
Controlling this compound formation is crucial in industries where its presence negatively impacts product quality, such as in food packaging and potentially in other materials where oxidative degradation occurs researchgate.net. Current strategies for controlling off-odors in various products, like aquatic processing products, include the use of antioxidants, biological control methods, and active packaging mdpi.com. These approaches could be explored and adapted for the specific challenge of mitigating this compound.
Future research should investigate novel and effective strategies for the mitigation and control of this compound in industrial applications. This could involve:
Improved Antioxidant Systems: Developing and testing new antioxidant formulations that are effective in preventing the oxidative pathways leading to this compound formation in polymers and other susceptible materials mdpi.com.
Material Modifications: Exploring modifications to material composition or structure to reduce the potential for this compound generation. This might include using more stable polymers or incorporating scavenging agents directly into the material matrix.
Optimized Processing Conditions: Identifying processing parameters (temperature, residence time, atmosphere) that minimize oxidative degradation and thus this compound formation during manufacturing researchgate.net.
Scavenging Technologies: Developing and implementing technologies to remove this compound after it has formed, such as using adsorbent materials in packaging or during processing mdpi.com. Research on compounds that can scavenge aldehydes, such as certain phenolamides, shows promise for mitigating their effects mdpi.com.
Biological Approaches: Investigating the potential of using microorganisms or enzymes to degrade this compound in specific industrial waste streams or environments, drawing inspiration from biological control methods used for other odor substances mdpi.com.
Research findings on mitigating other volatile organic compounds (VOCs) in materials like post-consumer polyolefins can provide a basis for developing this compound control strategies ua.es. Understanding the sources and formation of VOCs in recycled plastics, for instance, is essential for developing decontamination technologies ua.es.
Potential mitigation strategies and their research focus areas:
| Strategy | Research Focus Areas | Potential Application for this compound | Source |
| Antioxidant Addition | Effectiveness in preventing oxidative degradation, compatibility with matrix | Preventing formation in polymers and lipids researchgate.net | ResearchGate researchgate.net, SciOpen mdpi.com, BenchChem |
| Material Modification | Incorporating scavengers, using more stable base materials | Reducing formation and presence in packaging mdpi.com | MDPI mdpi.com |
| Process Optimization | Identifying low-impact temperature and atmosphere conditions during manufacturing | Minimizing formation during production researchgate.net | ResearchGate researchgate.net |
| Scavenging | Developing adsorbent materials, identifying effective scavenging compounds | Removing formed this compound from products or environment mdpi.com | MDPI mdpi.com |
| Biological Control | Identifying microorganisms/enzymes capable of degrading this compound, application in waste streams | Potential for environmental remediation or specific industrial processes mdpi.com | SciOpen mdpi.com |
Future research should also include evaluating the efficacy and economic feasibility of these mitigation strategies in relevant industrial settings.
Advancements in Isomer-Specific Analytical Methodologies for Complex Matrices
Accurate quantification and identification of this compound, particularly its specific isomers, in complex matrices remain analytical challenges unimi.it. While techniques like Solid-Phase Microextraction (SPME) coupled with GC-MS are used for volatile compound isolation and analysis, achieving high specificity for individual isomers in complex samples can be difficult scielo.brresearchgate.netmdpi.comtandfonline.com. The presence of numerous other volatile compounds and potential interfering substances in matrices like food, packaging materials, or biological samples necessitates the development of more advanced analytical methodologies researchgate.netrsc.org.
Future research should focus on advancing isomer-specific analytical techniques for this compound in complex matrices. This includes:
Development of Highly Selective Extraction Methods: Exploring novel extraction techniques or optimizing existing ones (e.g., SPME, headspace analysis) to selectively isolate this compound isomers from complex backgrounds scielo.brresearchgate.netmdpi.comtandfonline.comrsc.org. Research on new adsorbent materials for SPME fibers shows promise for enhanced extraction efficiency and selectivity mdpi.comtandfonline.com.
Advanced Chromatographic Separations: Utilizing advanced gas chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), which offers significantly improved separation power for complex mixtures, enabling better resolution of this compound isomers from co-eluting compounds copernicus.org.
Coupling with High-Resolution Mass Spectrometry: Integrating advanced separation techniques with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to provide more definitive identification and quantification of specific this compound isomers based on their exact mass and fragmentation patterns copernicus.orgacs.org.
Development of Isomer-Specific Derivatization Strategies: Exploring derivatization reactions that can selectively target and label specific this compound isomers, facilitating their separation and detection scielo.br.
Application of Biosensors: Further developing and refining biosensors capable of selectively detecting specific nonenal isomers, although current biosensors for related compounds like trans-2-nonenal can be influenced by other aldehydes mdpi.com. Research into aptamer-based electrochemical assays for detecting specific biomarkers in complex biological samples could offer a potential avenue for highly selective this compound detection acs.org.
Research findings on the analysis of other volatile aldehydes and oxygenated compounds in complex matrices, such as urban aerosol or biological samples, highlight the utility of techniques like GCxGC-TOF/MS and advanced SPME fibers mdpi.comrsc.orgcopernicus.org. Applying these advancements to this compound analysis is a key future direction.
Analytical techniques and their potential for isomer-specific this compound analysis:
| Technique | Potential for Isomer Specificity | Application Area | Source |
| SPME-GC-MS | Moderate (depends on fiber/GC method) | Volatile compound isolation and analysis scielo.brresearchgate.netmdpi.comtandfonline.com | ResearchGate researchgate.net, SciELO scielo.br, MDPI mdpi.com, RSC Publishing tandfonline.com, BenchChem |
| GCxGC-TOF/MS | High | Separation and identification of complex mixtures copernicus.org | ACP copernicus.org |
| GC-HRMS/MS | High | Definitive identification and quantification acs.org | BenchChem , ACS Publications acs.org |
| Isomer-Specific Derivatization + GC/LC-MS | High | Selective targeting and analysis of isomers scielo.br | SciELO scielo.br |
| Advanced Biosensors | Potentially High (with further development) | Selective detection in specific matrices mdpi.com | MDPI mdpi.com |
Advancements in these analytical methodologies are essential for accurately monitoring this compound levels, understanding its behavior in different systems, and evaluating the effectiveness of mitigation strategies.
Q & A
Basic Research Questions
Q. What analytical methodologies are optimal for detecting and quantifying 8-Nonenal in biological matrices, and how do researchers validate their precision?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used due to this compound’s volatility. Validation requires spike-and-recovery experiments in control matrices to assess limits of detection (LOD) and quantification (LOQ). For aqueous samples, liquid chromatography (LC-MS) with derivatization (e.g., using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) improves stability . Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects .
Q. How can experimental designs mitigate the oxidative degradation of this compound during storage and analysis?
- Methodological Answer : Stabilization requires inert atmospheres (N₂ or Ar), antioxidants (e.g., BHT), and low-temperature storage (−80°C). For kinetic studies, time-series sampling with immediate derivatization is recommended. Accelerated stability testing under varying pH and temperature conditions can model degradation pathways .
Q. What are the best practices for synthesizing high-purity this compound in laboratory settings?
- Methodological Answer : Grignard reactions (e.g., nonanal oxidation) or ozonolysis of unsaturated precursors (e.g., 1,9-decadiene) yield this compound. Purification via fractional distillation under reduced pressure minimizes by-products. Purity assessment requires nuclear magnetic resonance (NMR) for structural confirmation and GC-FID for quantitative analysis .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s role in lipid peroxidation pathways be reconciled methodologically?
- Methodological Answer : Discrepancies often arise from model systems (e.g., in vitro vs. in vivo). Researchers should employ isotopic tracing (¹³C-labeled this compound) to track incorporation into lipid membranes and compare outcomes across models. Meta-analyses of kinetic data (e.g., peroxidation rates in varying oxygen tensions) can resolve contradictions .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in cellular aging studies?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) models sigmoidal dose-response curves, while mixed-effects models account for inter-experimental variability. Bayesian hierarchical approaches are recommended for small-sample studies to estimate uncertainty in EC₅₀ values .
Q. What interdisciplinary methodologies are required to investigate this compound’s dual role in aging biomarkers and food spoilage?
- Methodological Answer : Integrate metabolomics (LC-MS profiling of aging tissues) with sensory evaluation panels (for food matrices). Comparative genomics can identify conserved pathways (e.g., aldehyde dehydrogenase activity) across species. Data fusion techniques (e.g., PCA combined with machine learning) uncover cross-disciplinary correlations .
Q. How can researchers optimize in situ detection of this compound in human sebum without invasive sampling?
- Methodological Answer : Non-invasive methods include sebum collection via absorbent patches followed by thermal desorption-GC-MS. Confounding factors (e.g., diet, skin microbiome) require multivariate regression adjustments. Cross-validation with sweat VOC analysis improves specificity .
Data Analysis & Contradiction Resolution
Q. What strategies address variability in this compound’s olfactory threshold measurements across demographic groups?
- Methodological Answer : Use psychophysical testing (e.g., staircase method) with age-stratified cohorts. Genetic screening for olfactory receptor polymorphisms (e.g., OR1A1 variants) clarifies biological variability. Meta-regression adjusts for methodological differences (e.g., static vs. dynamic olfactometry) .
Q. How should researchers design experiments to distinguish this compound’s direct cytotoxic effects from secondary oxidative stress in cell cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
